N-(5-mercapto-1,3,4-thiadiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

Description

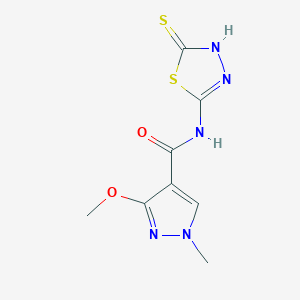

The target compound, N-(5-mercapto-1,3,4-thiadiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide, is a heterocyclic hybrid molecule combining a 1,3,4-thiadiazole core with a substituted pyrazole moiety. Its structure features:

- A 5-mercapto-1,3,4-thiadiazole ring, providing a reactive thiol (-SH) group.

- A 3-methoxy-1-methyl-1H-pyrazole-4-carboxamide group linked via the carboxamide bridge.

This design leverages the bioisosteric properties of thiadiazole and pyrazole rings, which are known for their roles in medicinal chemistry, including anticancer and enzyme inhibition activities .

Properties

IUPAC Name |

3-methoxy-1-methyl-N-(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)pyrazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N5O2S2/c1-13-3-4(6(12-13)15-2)5(14)9-7-10-11-8(16)17-7/h3H,1-2H3,(H,11,16)(H,9,10,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKXNOYXQNXRAGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)OC)C(=O)NC2=NNC(=S)S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N5O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biochemical Analysis

Biochemical Properties

N-(5-mercapto-1,3,4-thiadiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The compound’s interaction with proteins often involves binding to active sites, leading to inhibition or activation of the protein’s function.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can alter the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation and apoptosis. Additionally, it can affect cellular metabolism by inhibiting key metabolic enzymes, thereby altering the metabolic state of the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, the compound can inhibit enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity. Additionally, it can modulate gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term exposure to the compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic state.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biological activity. Threshold effects have been observed, where a certain dosage is required to elicit a biological response. At high doses, the compound can exhibit toxic or adverse effects, including cytotoxicity and organ damage.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels. For example, the compound can inhibit enzymes involved in glycolysis or the citric acid cycle, leading to changes in energy production and metabolic intermediates. These interactions can have downstream effects on cellular metabolism and overall cellular function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound can be transported by specific transporters or binding proteins, affecting its localization and accumulation. For instance, it may be actively transported into cells by membrane transporters, leading to higher intracellular concentrations. The distribution of the compound within tissues can also influence its biological effects, with certain tissues exhibiting higher accumulation.

Subcellular Localization

The subcellular localization of this compound is important for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can affect mitochondrial function and energy production. The subcellular localization can also influence the compound’s interactions with other biomolecules and its overall biological activity.

Biological Activity

N-(5-mercapto-1,3,4-thiadiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological properties, focusing on its anticancer, antiviral, and enzyme-inhibitory activities, supported by relevant data tables and case studies.

The molecular formula of this compound is with a molecular weight of approximately 271.3 g/mol. The compound features a thiadiazole ring and a pyrazole moiety, which are known for their biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound:

- In Vitro Studies : A series of derivatives based on similar structures were tested against various cancer cell lines including SKNMC (neuroblastoma), HT-29 (colon cancer), and PC3 (prostate cancer). The results indicated that while some derivatives exhibited cytotoxic effects, none surpassed the activity of doxorubicin, a standard chemotherapy agent .

- Mechanism of Action : The compound appears to influence cell cycle regulation and apoptosis pathways. It has been shown to modulate gene expression related to these processes, suggesting potential as an anticancer agent through induction of programmed cell death .

Antiviral Activity

This compound has also been investigated for its antiviral properties:

- Activity Against Viruses : Research indicates that compounds with similar structural features exhibit antiviral activity by inhibiting viral replication processes. Specific studies report that derivatives containing thiadiazole rings can interfere with viral proteins essential for replication .

- Case Studies : In particular, compounds from the same class have shown promising results in inhibiting the replication of various viruses in vitro, indicating a potential pathway for developing antiviral therapies .

Enzyme Inhibition

The compound's interaction with enzymes is another area of interest:

- Enzyme Inhibition Studies : Biochemical assays have demonstrated that this compound can inhibit key metabolic enzymes involved in cellular pathways. This inhibition can lead to altered metabolic states within cells .

- Cellular Effects : The compound has been observed to affect cellular signaling pathways and gene expression related to metabolism and cell proliferation. These effects are likely mediated through direct binding to enzyme active sites .

Summary of Biological Activities

The following table summarizes the biological activities associated with this compound:

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to N-(5-mercapto-1,3,4-thiadiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide. For instance, derivatives of 5-mercapto-thiadiazole have been tested against various cancer cell lines:

| Compound | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| 3d | SKNMC (Neuroblastoma) | 4.5 ± 0.035 | |

| 3h | HT-29 (Colon cancer) | 3.1 ± 0.030 | |

| 3b | PC3 (Prostate cancer) | 12.6 ± 0.302 |

These findings suggest that specific substituents on the phenyl ring enhance cytotoxic activity, indicating a structure–activity relationship that could be leveraged for drug development.

Antimicrobial Activity

The compound has also been investigated for antimicrobial properties. Thiadiazole derivatives exhibit broad-spectrum antimicrobial activity against various pathogens, including bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymes.

Study on Anticancer Activity

A study published in PubMed explored a series of N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives synthesized via an amidation reaction. These compounds were evaluated for their anticancer activity using the MTT assay against multiple cancer cell lines including SKNMC, HT29, and PC3. The results indicated that certain derivatives showed promising cytotoxic effects comparable to established chemotherapeutic agents like doxorubicin .

Study on Antimicrobial Efficacy

Another study focused on the antimicrobial efficacy of thiadiazole derivatives, including those related to N-(5-merca...pyrazole). The results demonstrated significant activity against Gram-positive and Gram-negative bacteria as well as fungi. The study concluded that these compounds could serve as a basis for developing new antimicrobial agents .

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The table below highlights key structural analogs and their substituents:

Key Observations :

- Thiol vs.

- Moiety Variations : Pyrazole-linked carboxamides (target compound) may offer better metabolic stability compared to phenylacetamide derivatives .

Anticancer Activity (In Vitro)

Key Findings :

- Fluorophenyl Substitutions : Compound 63 (3-fluorophenyl) showed superior activity against prostate and colon cancer cells, likely due to electron-withdrawing effects enhancing target binding .

- Limitations : Most phenylacetamide derivatives (3a-3j) were less potent than doxorubicin, indicating the need for optimized substituents .

Plant Growth Regulation

Benzamide and phenoxyacetamide derivatives (e.g., from ) exhibited plant growth-regulating activity, though this is unrelated to the target compound’s presumed anticancer focus.

Physicochemical Properties

Notes:

- The target compound’s higher molecular weight (299.4 vs.

- Melting points for thiadiazole derivatives vary widely (145–202°C), influenced by aromatic stacking and hydrogen bonding .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for introducing the 5-mercapto group into the 1,3,4-thiadiazole moiety of this compound?

- Methodological Guidance : The mercapto group can be introduced via nucleophilic substitution using thiourea or potassium thiolate under basic conditions (e.g., K₂CO₃ in DMF). Key parameters include reaction temperature (room temperature to 80°C), solvent polarity, and stoichiometric control to minimize side reactions like oxidation to disulfides. Monitor progress via TLC or HPLC, and purify using column chromatography with ethyl acetate/hexane gradients .

- Critical Considerations : Competing reactions, such as alkylation of the pyrazole nitrogen, may occur. Use protective groups (e.g., methyl on pyrazole) to stabilize the core structure during synthesis .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and purity?

- Methodological Guidance :

- ¹H/¹³C NMR : Assign peaks for the pyrazole (N-methyl at ~3.8 ppm, methoxy at ~3.9 ppm) and thiadiazole (mercapto proton at ~13 ppm, if unoxidized).

- FTIR : Confirm carboxamide (C=O stretch ~1650–1680 cm⁻¹) and thiol (S-H stretch ~2550 cm⁻¹, though often absent due to oxidation).

- LC-MS : Validate molecular weight (e.g., [M+H]+ ion) and detect impurities.

- Elemental Analysis : Match calculated vs. experimental C, H, N, S percentages (±0.3% tolerance) .

Q. How should researchers design initial biological screening assays for this compound?

- Methodological Guidance : Prioritize assays aligned with known activities of structurally similar thiadiazole-pyrazole hybrids:

- Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli) per CLSI guidelines.

- Enzyme Inhibition : Spectrophotometric assays for acetylcholinesterase or tyrosine phosphatase activity (IC₅₀ determination).

- Cytotoxicity : MTT assay on human cell lines (e.g., HepG2) to establish selectivity indices .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reactivity in dehydrosulfurization or cyclization reactions?

- Methodological Guidance : Use HgO in acetic acid to promote dehydrosulfurization, forming fused heterocycles (e.g., triazolo-thiadiazoles). Monitor reaction intermediates via LC-MS and propose pathways using DFT calculations (e.g., Gaussian 09). Compare activation energies for competing pathways .

- Data Contradictions : Yields vary (42–62%) due to solvent purity or HgO particle size. Replicate under inert atmospheres to suppress disulfide formation .

Q. How can structure-activity relationship (SAR) studies be structured to optimize bioactivity?

- Methodological Guidance :

- Modifications : Vary substituents on the pyrazole (e.g., methoxy → ethoxy) and thiadiazole (e.g., mercapto → methylthio).

- Assays : Test derivatives against a panel of Gram-positive/-negative bacteria and cancer cell lines.

- Statistical Analysis : Use multivariate regression to correlate electronic (Hammett σ) or steric parameters with bioactivity .

Q. What computational strategies predict target binding modes and pharmacokinetic properties?

- Methodological Guidance :

- Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with acetylcholinesterase (PDB: 4EY7). Prioritize poses with hydrogen bonds to catalytic serine.

- ADMET Prediction : SwissADME for logP, bioavailability, and CYP450 inhibition. Adjust lipophilicity via substituents to enhance blood-brain barrier penetration .

Q. How do storage conditions and formulation affect the compound’s stability?

- Methodological Guidance :

- Degradation Studies : Accelerated stability testing (40°C/75% RH for 6 months) with HPLC monitoring.

- Formulation : Lyophilize with cyclodextrins to protect the mercapto group from oxidation. Use amber vials under N₂ to prevent photolytic/oxidative degradation .

Q. How can contradictory biological activity data across studies be resolved?

- Methodological Guidance :

- Meta-Analysis : Compare assay conditions (e.g., bacterial strain variability, serum content in cell cultures).

- Dose-Response Curves : Re-evaluate activity using standardized protocols (e.g., fixed inoculum size).

- Control Experiments : Test for endotoxin contamination (LAL assay) if inconsistent results arise in cell-based assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.